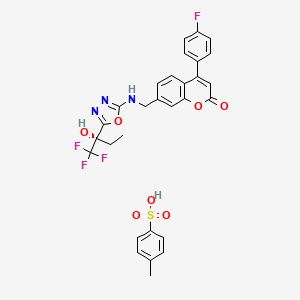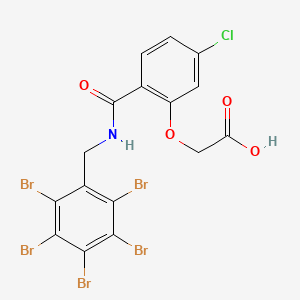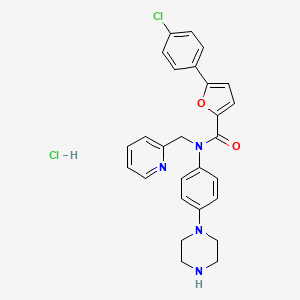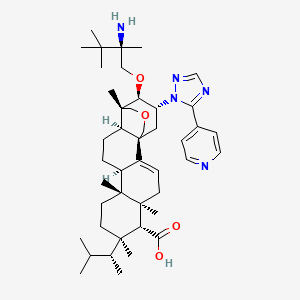![molecular formula C19H25N3O4S2 B609152 2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Overview
Description
ML356, also known as Compound 16, is a chemical compound that acts as an inhibitor for fatty acid synthase. Fatty acid synthase is an enzyme that plays a crucial role in the synthesis of fatty acids. ML356 specifically inhibits the thioesterase domain of fatty acid synthase, making it a valuable tool in scientific research, particularly in the study of cancer and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions are proprietary and detailed in specific patents and scientific literature .
Industrial Production Methods
Industrial production of ML356 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
ML356 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ML356 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from the reactions involving ML356 depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
ML356 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of fatty acid synthase and its effects on fatty acid synthesis.
Biology: Employed in cellular studies to understand the role of fatty acid synthase in cell metabolism and growth.
Medicine: Investigated for its potential therapeutic applications in treating cancer and metabolic diseases by inhibiting fatty acid synthase.
Industry: Utilized in the development of new drugs and therapeutic agents targeting fatty acid synthase .
Mechanism of Action
ML356 exerts its effects by inhibiting the thioesterase domain of fatty acid synthase. This inhibition blocks the de novo synthesis of palmitate, a key fatty acid, in cells. The molecular targets involved include the thioesterase domain of fatty acid synthase, which is crucial for the enzyme’s activity. By blocking this domain, ML356 effectively reduces the synthesis of fatty acids, impacting cell metabolism and growth .
Comparison with Similar Compounds
Similar Compounds
C75: Another fatty acid synthase inhibitor with a different mechanism of action.
Orlistat: A well-known inhibitor of fatty acid synthase used in the treatment of obesity.
Cerulenin: A natural product that inhibits fatty acid synthase by binding to the enzyme’s active site.
Uniqueness of ML356
ML356 is unique in its specific inhibition of the thioesterase domain of fatty acid synthase, with an IC50 value of 0.334 micromolar. It also exhibits good membrane permeability and stability in human and mouse plasma, making it a valuable tool for in vivo studies .
Properties
IUPAC Name |
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-3-14(4-2)18(23)21-19-20-17(13-27-19)15-5-7-16(8-6-15)28(24,25)22-9-11-26-12-10-22/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNITTNJEATJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ML356 interact with its target, Fatty Acid Synthase (FAS), and what are the downstream effects of this interaction?
A1: ML356 selectively inhibits the thioesterase (TE) domain of FAS. [] This domain is responsible for the final step in fatty acid synthesis, cleaving the newly formed palmitate molecule from the acyl carrier protein (ACP). By inhibiting FAS-TE, ML356 prevents the release of palmitate, effectively blocking the biosynthesis of this fatty acid within cells. [] This is significant because increased FAS expression is linked to poor prognosis in various cancers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)



![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)



![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)


![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)
